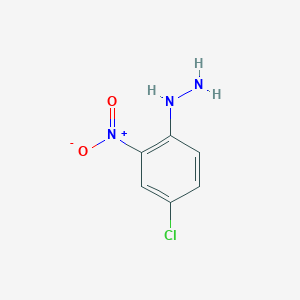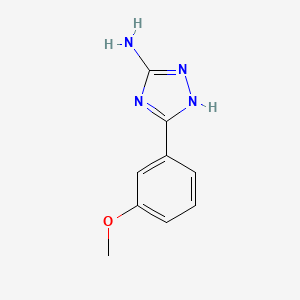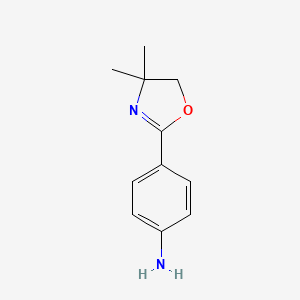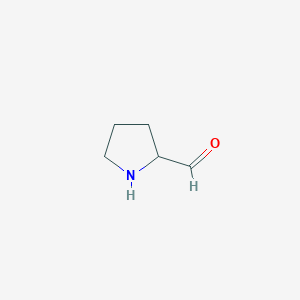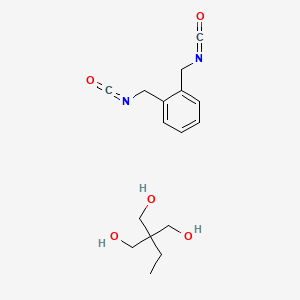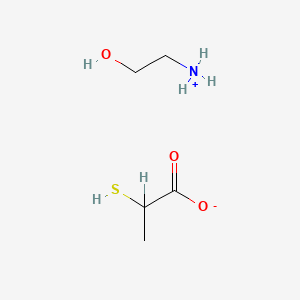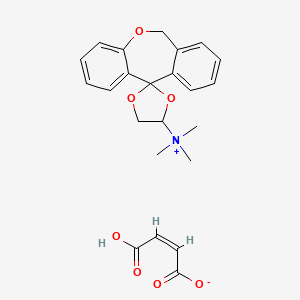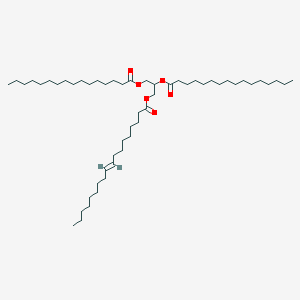
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate
Vue d'ensemble
Description
Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate), also known as 1-oleoyl-2, 3-dipalitoylglycerol or 2, 3-dipalmito-1-olein, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) can be found in fats and oils. This makes glycerol 1, 2-dihexadecanoate 3-(9Z-octadecenoate) a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Solid-Liquid Equilibrium Studies
Research by Costa et al. (2011) explored the solid-liquid equilibrium of binary mixtures containing fatty acids and triacylglycerols, including 2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate. This study used differential scanning calorimetry to measure phase diagrams, contributing to understanding the thermophysical properties of such mixtures (Costa et al., 2011).
Phase Equilibria in Different Environments
Perko, Knez, and Škerget (2012) investigated the phase equilibria of glycerol tristearate and glycerol trioleate (related to this compound) in carbon dioxide and sulfur hexafluoride. This research provides insights into the solubility and behavior of such compounds under varying pressures and temperatures (Perko et al., 2012).
Novel Compound Synthesis
Lie Ken Jie and Alam (2001) synthesized novel azido fatty acid ester derivatives from conjugated C(18) enynoate, contributing to the development of new compounds with potential applications in various fields, including material science and biochemistry (Lie Ken Jie & Alam, 2001).
Selective Oxidation Research
Singh and Mahajan (2006) conducted a study on the selective oxidation of a compound related to this compound. This research contributes to the understanding of chemical reactions and the development of efficient methods for selective oxidation in organic chemistry (Singh & Mahajan, 2006).
Polymer Synthesis from Fatty Acid Derivatives
More et al. (2011) utilized fatty acid derivatives to synthesize polycarbonates and poly(ester carbonate)s. This research demonstrates the potential of using such compounds in the development of new materials with unique properties (More et al., 2011).
Development of New Chemical Processes
Singh and Singh (2006) explored the cohalogenation of olefinic fatty methyl esters, presenting new methods in organic synthesis and the potential for developing novel compounds (Singh & Singh, 2006).
Propriétés
Numéro CAS |
37179-82-1 |
|---|---|
Formule moléculaire |
C53H100O6 |
Poids moléculaire |
833.4 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |
Clé InChI |
YHMDGPZOSGBQRH-OCEACIFDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
melting_point |
34.5°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
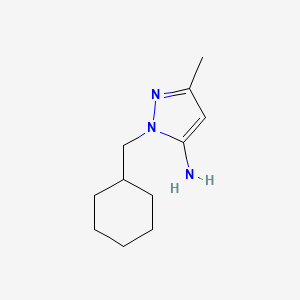
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)

